

An In-Depth Technical Guide to 4-Pentenyl Isothiocyanate (CAS: 18060-79-2)

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Compound of Interest

Compound Name: 4-Pentenyl isothiocyanate

Cat. No.: B101468

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenyl isothiocyanate (4-PITC), a naturally occurring organosulfur compound found in cruciferous vegetables, is gaining attention for its potential therapeutic applications. As a member of the isothiocyanate family, it shares a common chemical motif responsible for a range of biological activities, including antibacterial and potential anticancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of 4-PITC, covering its physicochemical properties, synthesis, biological activities with a focus on its antibacterial effects, and the general mechanisms of action attributed to isothiocyanates. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of **4-pentenyl isothiocyanate**.

Physicochemical Properties

4-Pentenyl isothiocyanate is a colorless to pale yellow liquid with a characteristic pungent, mustard-like odor.^{[1][2]} Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	18060-79-2	[2]
Molecular Formula	C ₆ H ₉ NS	[2]
Molecular Weight	127.21 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	182.00 to 183.00 °C @ 760.00 mm Hg	[1]
Flash Point	136.00 °F (57.78 °C)	[3]
Density	0.970-0.976 g/cm ³ (at 20°C)	[1]
Refractive Index	1.513-1.519	[1]
Solubility	Insoluble in water; Soluble in alcohol	[3]
logP (o/w)	3.014 (estimated)	[3]

Synthesis

Isothiocyanates, including **4-pentenyl isothiocyanate**, can be synthesized through various methods, most commonly from the corresponding primary amine. A general and facile one-pot protocol involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then decomposed to the isothiocyanate.

A detailed experimental protocol for a similar synthesis is described below. Please note that while this protocol is for a general synthesis, it can be adapted for **4-pentenyl isothiocyanate** starting from 4-penten-1-amine.

Experimental Protocol: General Synthesis of Isothiocyanates from Primary Amines

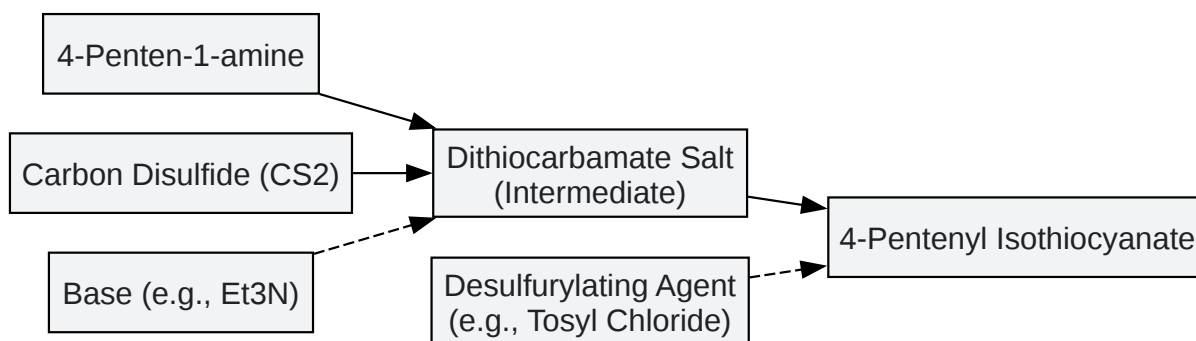
Materials:

- Primary amine (e.g., 4-penten-1-amine)
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or another suitable base
- Tosyl chloride (TsCl) or a similar desulfurylating agent
- Dichloromethane (CH₂Cl₂) or another suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- To a stirred solution of the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add carbon disulfide (1.2 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the formation of the dithiocarbamate salt by thin-layer chromatography (TLC).
- Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
- Add tosyl chloride (1.1 equivalents) portionwise to the reaction mixture.
- Stir the reaction at room temperature for an additional 4-12 hours, monitoring the formation of the isothiocyanate by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the pure isothiocyanate.



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Caption: General synthesis pathway of **4-Pentenyl Isothiocyanate**.

Biological Activity and Mechanism of Action

Isothiocyanates as a class are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While specific research on **4-pentenyl isothiocyanate** is still emerging, its activity profile is expected to align with that of other well-studied isothiocyanates.

Antibacterial Activity

4-Pentenyl isothiocyanate has demonstrated notable antibacterial activity against a range of pathogenic bacteria. A study evaluating its efficacy using an agar disc diffusion assay reported significant inhibition zones against several bacterial strains.

Table of Antibacterial Activity of **4-Pentenyl Isothiocyanate**^{[4][5][6]}

Bacterial Strain	Gram Type	Inhibition Zone Diameter (mm) at 1.0 µL/mL
Aeromonas hydrophila	Negative	19.67
Bacillus cereus	Positive	-
Bacillus subtilis	Positive	-
Listeria monocytogenes	Positive	-
Pseudomonas aeruginosa	Negative	-
Salmonella choleraesuis	Negative	-
Salmonella enterica	Negative	-
Serratia marcescens	Negative	-
Shigella sonnei	Negative	-
Staphylococcus aureus	Positive	-
Vibrio parahaemolyticus	Negative	-

(-) indicates data not specifically reported for **4-pentenyl isothiocyanate** in the cited source.

Experimental Protocol: Agar Disc Diffusion Assay[4]

Materials:

- Bacterial strains
- Mueller-Hinton agar (MHA) plates
- Sterile paper discs (6 mm diameter)
- **4-Pentenyl isothiocyanate** solution (e.g., 1.0 µL/mL in a suitable solvent)
- Positive control (e.g., standard antibiotic)
- Negative control (solvent)

- Sterile swabs
- Incubator

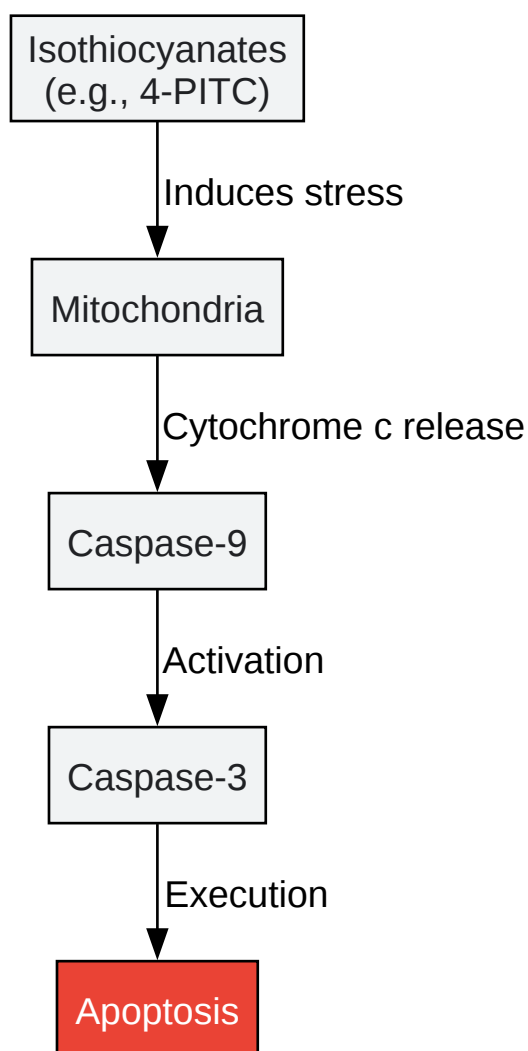
Procedure:

- Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
- Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.
- Allow the plate to dry for 3-5 minutes.
- Aseptically place sterile paper discs onto the surface of the agar.
- Apply a specific volume (e.g., 20 μ L) of the **4-pentenyl isothiocyanate** solution, positive control, and negative control to separate discs.
- Incubate the plates at 37°C for 18-24 hours.
- Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Anticancer Activity (General Isothiocyanate Mechanisms)

While specific IC₅₀ values for **4-pentenyl isothiocyanate** against cancer cell lines are not yet widely published, the general anticancer mechanisms of isothiocyanates are well-documented and likely apply to 4-PITC. These mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways.

Isothiocyanates are known to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.



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Caption: Generalized intrinsic apoptosis pathway induced by ITCs.

Many isothiocyanates have been shown to cause cell cycle arrest, particularly at the G2/M phase.[5][7] This prevents cancer cells from dividing and proliferating. This arrest is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

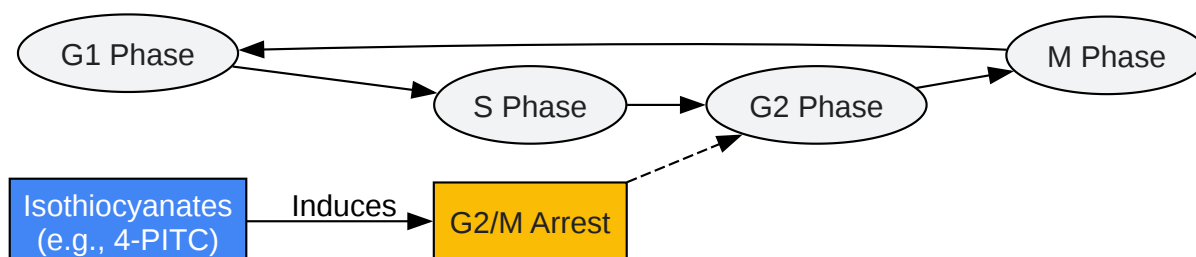
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry[1][7]

Materials:

- Cancer cell line
- **4-Pentenyl isothiocyanate**
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium iodide (PI)/RNase staining solution
- Flow cytometer

Procedure:

- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-pentenyl isothiocyanate** or vehicle control for a specified time (e.g., 24, 48 hours).
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI/RNase staining solution and incubate in the dark for 15-30 minutes at room temperature.
- Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI stain.



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Caption: Isothiocyanate-induced G2/M cell cycle arrest.

Isothiocyanates are known to modulate several critical signaling pathways involved in cancer development and progression. Two of the most well-studied are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

- MAPK Pathway: Isothiocyanates can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38, leading to cancer cell death.[4][8]
- Nrf2 Pathway: Isothiocyanates are potent inducers of the Nrf2-antioxidant response element (ARE) pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. By activating Nrf2, isothiocyanates can enhance the cellular defense against oxidative stress and carcinogens.

Experimental Protocol: Western Blot for MAPK Activation[8]

Materials:

- Cancer cell line
- **4-Pentenyl isothiocyanate**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels

- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, and a loading control like anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with **4-pentenyl isothiocyanate** for various time points.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Pharmacokinetics and Toxicology

Specific pharmacokinetic and comprehensive toxicological studies on **4-pentenyl isothiocyanate** are limited in the publicly available literature. However, the general pharmacokinetic profile of isothiocyanates involves rapid absorption, distribution to various

tissues, and metabolism primarily through the mercapturic acid pathway, with excretion in the urine.[9][10][11][12][13][14][15]

Toxicological data from PubChem indicates that **4-pentenyl isothiocyanate** is classified as a flammable liquid and vapor, and may be harmful if swallowed or in contact with skin, and causes serious eye irritation.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **4-pentenyl isothiocyanate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." [2]

Conclusion and Future Directions

4-Pentenyl isothiocyanate is an intriguing natural product with demonstrated antibacterial activity and strong potential for further investigation as a therapeutic agent, particularly in the field of oncology. While much of the current understanding of its mechanism of action is extrapolated from the broader class of isothiocyanates, the available data provides a solid foundation for future research.

Key areas for future investigation include:

- Quantitative anticancer studies: Determining the IC₅₀ values of 4-PITC against a panel of human cancer cell lines.
- Detailed mechanistic studies: Elucidating the specific signaling pathways modulated by 4-PITC in cancer cells.
- In vivo efficacy studies: Evaluating the anticancer effects of 4-PITC in animal models.
- Pharmacokinetic and toxicology studies: Characterizing the absorption, distribution, metabolism, excretion, and safety profile of 4-PITC.
- Antifungal activity: Quantifying the minimum inhibitory concentrations (MICs) of 4-PITC against various fungal pathogens.

The information compiled in this technical guide highlights the promise of **4-pentenyl isothiocyanate** and provides a roadmap for the scientific community to unlock its full therapeutic potential.

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